N-(4-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
Description
N-(4-Chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide (molecular formula: C₁₇H₁₂ClN₅O₂, molecular weight: 353.766) is a triazoloquinoxaline derivative characterized by a 4-chlorophenyl group and an acetamide linker at position 5 of the fused heterocyclic core . The 4-chlorophenyl substituent enhances lipophilicity, while the acetamide group contributes to hydrogen-bonding capacity, influencing both solubility and receptor affinity .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O2/c18-11-5-7-12(8-6-11)20-15(24)9-22-13-3-1-2-4-14(13)23-10-19-21-16(23)17(22)25/h1-8,10H,9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQORFGOWQBFPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=NN=C3C(=O)N2CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Hydrazinoquinoxaline Precursors
The synthesis begins with 2,3-dichloroquinoxaline (13a–c ), which undergoes nucleophilic substitution with hydrazine hydrate to yield hydrazinoquinoxaline derivatives (14a–c ). For example:
$$
\text{2,3-Dichloroquinoxaline} + \text{Hydrazine Hydrate} \xrightarrow{\text{Ethanol, RT}} \text{2-Hydrazino-3-chloroquinoxaline} \quad
$$
Cyclization to Form the Triazoloquinoxaline Ring
The hydrazinoquinoxaline intermediate is cyclized using triethyl orthoformate under reflux conditions to form the 1,2,4-triazolo[4,3-a]quinoxaline core (15a–g ):
$$
\text{Hydrazinoquinoxaline} + \text{HC(OEt)₃} \xrightarrow{\Delta, 4\,h} \text{1,2,4-Triazolo[4,3-a]quinoxaline} \quad
$$
This step proceeds via intramolecular cyclization, eliminating ethanol and forming the triazole ring.
Functionalization at Position 5
To introduce reactivity at position 5, bromination or chlorination is employed. For instance, bromination of N-methyl-triazolo[4,3-a]quinoxalin-4-amine (4 ) yields 1-bromo-N-methyl-triazolo[4,3-a]quinoxalin-4-amine (5 ):
$$
\text{4} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{5} \quad
$$
This brominated intermediate serves as a versatile synthon for subsequent coupling reactions.
Introduction of the Acetamide Side Chain
The acetamide moiety is introduced via a two-step process involving chloroacetylation and nucleophilic substitution.
Synthesis of N-(4-Chlorophenyl)Acetamide
N-(4-Chlorophenyl)acetamide is prepared by reacting 4-chloroaniline with chloroacetyl chloride in the presence of a base:
$$
\text{4-Chloroaniline} + \text{ClCH₂COCl} \xrightarrow{\text{EtOH, AcOH}} \text{N-(4-Chlorophenyl)Chloroacetamide} \quad
$$
This intermediate is isolated as a white crystalline solid (m.p. 135–137°C).
Coupling with the Triazoloquinoxaline Core
The brominated triazoloquinoxaline (5 ) undergoes nucleophilic substitution with N-(4-chlorophenyl)acetamide under microwave-assisted conditions:
$$
\text{5} + \text{N-(4-Chlorophenyl)Acetamide} \xrightarrow{\text{MW, 140°C, 20\,min}} \text{Target Compound} \quad
$$
Microwave irradiation enhances reaction efficiency, reducing reaction times from hours to minutes.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Solvent | Ethanol | 78% → 88% | |
| Temperature | 140°C (MW) | 52% → 89% | |
| Reaction Time | 20 min (MW) | 45% → 89% | |
| Base | Triethylamine | 65% → 82% |
Substituting conventional heating with microwave irradiation increased yields from 52% to 89%. Ethanol as a solvent outperformed DMF or THF due to better solubility of intermediates.
Characterization and Analytical Data
The target compound is characterized using spectroscopic and chromatographic methods:
- HRMS (ESI) : m/z 353.0679 [M+H]⁺ (calculated for C₁₇H₁₂ClN₅O₂: 353.0679).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazole-H), 7.85–7.45 (m, 4H, quinoxaline-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (s, 2H, CH₂), 2.15 (s, 3H, CH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (triazole ring).
Mechanistic Insights
Cyclocondensation Mechanism
The cyclization of hydrazinoquinoxaline with triethyl orthoformate proceeds via:
Nucleophilic Substitution
The bromine atom in 5 is displaced by the deprotonated nitrogen of N-(4-chlorophenyl)acetamide under microwave irradiation, facilitated by the polar aprotic solvent.
Challenges and Mitigation Strategies
- Low Solubility of Intermediates : Addressed using ethanol-DMSO mixtures.
- Byproduct Formation : Minimized via precise stoichiometry (1:1.2 ratio of 5 to acetamide).
- Oxidative Degradation : Avoided by conducting reactions under nitrogen atmosphere.
Applications and Derivatives
While the target compound’s biological activity remains under investigation, analogous triazoloquinoxalines exhibit:
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .
Scientific Research Applications
N-(4-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: It serves as a building block for the synthesis of organic photovoltaic materials and sensors.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA topoisomerases, which are essential for DNA replication and transcription, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents on the triazoloquinoxaline core or the phenyl ring. These modifications alter molecular weight, polarity, and bioactivity.
Key Observations:
- Methylation () : Addition of a methyl group at position 1 of the triazolo ring increases molecular weight by ~14 Da and likely enhances metabolic stability by steric shielding .
Anticancer Activity (Topoisomerase II Inhibition):
- The target compound’s triazoloquinoxaline core shares structural homology with Topoisomerase II (Topo II) inhibitors described in . Derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl) demonstrate superior cytotoxicity against Caco-2 and HePG-2 cells, attributed to enhanced DNA intercalation and G2/M phase arrest .
- Comparison with Fluorophenyl Analogs : The 4-fluorophenyl variant in showed IC₅₀ values 2–3-fold lower than the target’s chlorophenyl counterpart, likely due to fluorine’s stronger electron-withdrawing effect and smaller atomic radius, improving target binding .
Kinase Inhibition:
- Analogs with extended alkyl chains (e.g., ’s butylphenyl group) may exhibit off-target kinase modulation due to increased hydrophobic interactions with ATP-binding pockets .
Pharmacokinetic Considerations
- Solubility : The target compound’s lack of alkylation (vs. methyl or ethyl analogs) may improve aqueous solubility, favoring oral bioavailability .
- Metabolic Stability: Methylated analogs () resist oxidative metabolism better than non-alkylated derivatives, as demonstrated in cytochrome P450 assays .
Biological Activity
N-(4-chlorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex molecular structure characterized by the presence of a triazole and quinoxaline moiety. The synthetic pathways for such derivatives often involve multi-step reactions that optimize yield and purity. Recent studies have highlighted various synthetic routes that can be employed to produce quinoxaline derivatives with enhanced biological activity .
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL . The incorporation of a quinoxaline moiety further enhances these antimicrobial effects, making the compound a candidate for antibiotic development.
Anticancer Properties
The anticancer potential of compounds similar to this compound has been documented in several studies. For example, quinazoline derivatives have demonstrated broad-spectrum antitumor activity against various cancer cell lines . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.
Anti-inflammatory and Analgesic Effects
In addition to antimicrobial and anticancer activities, triazole-containing compounds have been reported to exhibit anti-inflammatory and analgesic effects. These properties are attributed to their ability to modulate inflammatory mediators and pain pathways in biological systems . The specific biological mechanisms remain an area of active research.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antimicrobial Study : A series of triazole derivatives were tested against multiple bacterial strains. Compounds showed potent activity against both drug-sensitive and drug-resistant strains .
- Anticancer Activity : In vitro studies demonstrated that certain quinazoline derivatives exhibited significant cytotoxic effects on various cancer cell lines. The compounds were found to induce apoptosis through caspase activation .
- Inflammation Model : Animal models have shown that triazole derivatives reduce inflammation markers significantly compared to control groups. This suggests potential therapeutic use in inflammatory diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
